(4-Methyl-benzyl)-(3-morpholin-4-yl-propyl)-amine
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Overview
Description
(4-Methyl-benzyl)-(3-morpholin-4-yl-propyl)-amine is an organic compound that features a benzyl group substituted with a methyl group at the para position and a morpholine ring attached via a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-benzyl)-(3-morpholin-4-yl-propyl)-amine typically involves the following steps:
Preparation of 4-Methylbenzyl chloride: This can be achieved by reacting 4-Methylbenzyl alcohol with thionyl chloride or phosphorus trichloride.
Alkylation of Morpholine: The 4-Methylbenzyl chloride is then reacted with morpholine in the presence of a base such as sodium hydroxide to form (4-Methyl-benzyl)-morpholine.
Propylation: The final step involves the reaction of (4-Methyl-benzyl)-morpholine with 1-bromopropane under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
(4-Methyl-benzyl)-(3-morpholin-4-yl-propyl)-amine can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form the corresponding benzaldehyde or benzoic acid derivatives.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: 4-Methylbenzaldehyde, 4-Methylbenzoic acid.
Reduction: 4-Methylbenzylamine, 4-Methylbenzyl alcohol.
Substitution: 4-Nitro-4-methylbenzyl, 4-Halo-4-methylbenzyl derivatives.
Scientific Research Applications
(4-Methyl-benzyl)-(3-morpholin-4-yl-propyl)-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound can be used in the development of novel polymers and materials with specific properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of (4-Methyl-benzyl)-(3-morpholin-4-yl-propyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group may facilitate binding to hydrophobic pockets, while the morpholine ring can interact with polar or charged residues. This dual interaction enhances the compound’s affinity and specificity for its targets, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- (4-Methylbenzyl)-amine
- (3-Morpholin-4-yl-propyl)-amine
- (4-Methylbenzyl)-(2-morpholin-4-yl-ethyl)-amine
Uniqueness
(4-Methyl-benzyl)-(3-morpholin-4-yl-propyl)-amine is unique due to the combination of the benzyl and morpholine groups, which confer distinct physicochemical properties and biological activities. The presence of the propyl linker further enhances its flexibility and ability to interact with diverse molecular targets, making it a versatile compound in various applications.
Properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-3-morpholin-4-ylpropan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O/c1-14-3-5-15(6-4-14)13-16-7-2-8-17-9-11-18-12-10-17/h3-6,16H,2,7-13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVADLZSBYLRYPU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNCCCN2CCOCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90387958 |
Source
|
Record name | (4-Methyl-benzyl)-(3-morpholin-4-yl-propyl)-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90387958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
436087-01-3 |
Source
|
Record name | (4-Methyl-benzyl)-(3-morpholin-4-yl-propyl)-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90387958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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